Cyclohexylsilane
Overview
Description
Cyclohexylsilane is an organosilicon compound with the chemical formula C9H20O2Si. It is also known as cyclohexyldimethoxymethylsilane. This compound is part of the broader class of silanes, which are silicon-based compounds that have various applications in different fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyldimethoxymethylsilane can be synthesized through a photochemically induced hydrosilylation reaction. This involves the reaction of cyclohexene with methyl dichlorosilane in the presence of a platinum catalyst, such as chloroplatinic acid, under ultraviolet light. The reaction is typically carried out at temperatures up to 70°C, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of cyclohexyldimethoxymethylsilane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced photochemical equipment ensures efficient and high-yield production. The reaction conditions are optimized to maintain catalyst activity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyldimethoxymethylsilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Typically involves platinum or rhodium catalysts under mild conditions.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or ozone.
Substitution: Employs nucleophiles such as alcohols or amines under basic conditions.
Major Products
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Oxidation: Forms silanols or siloxanes.
Substitution: Results in functionalized silanes with diverse applications.
Scientific Research Applications
Cyclohexyldimethoxymethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of cyclohexyldimethoxymethylsilane involves the formation of silicon-oxygen or silicon-carbon bonds through various chemical reactions. The molecular targets include unsaturated organic compounds and hydroxyl groups on surfaces. The pathways involved are typically catalyzed by transition metals, facilitating the formation of stable organosilicon compounds .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(cyclohexyl)silane
- Trimethyl(phenoxy)silane
- Trimethyl(cyclohexyloxy)silane
Uniqueness
Cyclohexyldimethoxymethylsilane is unique due to its specific combination of cyclohexyl and methoxy groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity in hydrosilylation reactions and better compatibility with various substrates in industrial applications .
Properties
InChI |
InChI=1S/C6H11Si/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKADFJNQHQSNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171170 | |
Record name | Cyclohexylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18162-96-4 | |
Record name | Cyclohexylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC168690 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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